molecular formula C10H10BrNO B13619743 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B13619743
M. Wt: 240.10 g/mol
InChI Key: GGDCOMABCCXMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a brominated tetrahydroisoquinolinone derivative characterized by a bicyclic aromatic system fused with a partially saturated ring. This compound features a bromine substituent at the 8-position and a ketone group at the 3-position, which are key to its reactivity and application in scientific research . The compound's primary value lies in its role as a versatile synthetic intermediate. The bromine atom on the aromatic ring is highly reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for further functionalization and the construction of more complex molecular architectures . The ketone group at position 3 can be selectively reduced to a hydroxyl group with high enantiomeric excess using chiral catalysts or can participate in enolate chemistry for C–C bond formation . These properties make it a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel tetrahydroisoquinoline-based compounds . In biological research, the tetrahydroisoquinoline core is a privileged structure found in numerous natural products and clinically used drugs, including the antitumor agent Trabectedin and the anti-Parkinsonian drug Apomorphine . Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and neuroprotective effects . The specific structure of this compound suggests potential for interaction with enzyme active sites and receptors, making it a candidate for the study of enzyme inhibition and the development of new therapeutic agents . Handling and Stability: The compound is stable under standard conditions but is light-sensitive. Prolonged exposure to UV light can lead to debromination. It is stable in acidic conditions but may degrade under strong basic conditions (pH > 10) . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C10H10BrNO/c1-12-6-8-7(5-10(12)13)3-2-4-9(8)11/h2-4H,5-6H2,1H3

InChI Key

GGDCOMABCCXMJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(CC1=O)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically follows a multi-step pathway:

  • Step 1: Construction of the tetrahydroisoquinoline ring system, often via the Pictet-Spengler reaction or related cyclization methods.
  • Step 2: Introduction of the bromine substituent at the 8-position on the aromatic ring.
  • Step 3: Methylation at the 2-position of the tetrahydroisoquinoline ring.
  • Step 4: Oxidation or functional group modification to introduce the ketone at the 3-position.

This approach is supported by various documented synthetic routes for related compounds, where the tetrahydroisoquinoline scaffold is first formed, followed by selective substitutions and functionalization.

Detailed Synthetic Routes

Starting from 3-Bromophenylacetonitrile

A notable method involves starting from 3-bromophenylacetonitrile , which undergoes a sequence of reactions to yield brominated tetrahydroisoquinoline derivatives:

Step Reaction Description Reagents/Conditions Outcome
1 Catalytic hydrogenation of 3-bromophenylacetonitrile Raney nickel catalyst, methanol or ethanol solvent, hydrogen gas Reduction to 3-bromophenethylamine
2 Carbamate formation Methyl chloroformate, acid binding agent, organic solvent, temperature control Methyl 3-bromophenethylcarbamate
3 Cyclization 2-oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran solvent Formation of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
4 Hydrolysis Concentrated sulfuric acid 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

This sequence, described in a Chinese patent, efficiently constructs the brominated tetrahydroisoquinoline core, which can be further functionalized to the target compound.

Pictet-Spengler Reaction and Subsequent Functionalization

Another common approach uses the Pictet-Spengler reaction to form the tetrahydroisoquinoline ring from appropriate phenethylamine derivatives and aldehydes. The bromine atom is introduced either before or after ring closure, depending on the substrate availability.

  • After ring formation, bromination is typically achieved via electrophilic aromatic substitution using brominating agents under controlled conditions.
  • Methylation at the 2-position can be performed via alkylation reactions using methyl iodide or related methylating agents, often after conversion to an isoquinolinium salt intermediate.
  • Reduction of isoquinolinium salts with sodium borohydride yields the 2-methyl substituted tetrahydroisoquinoline derivatives.
Methylation via Isoquinolinium Salt Intermediate

A key step in introducing the methyl group at position 2 involves:

  • Methylation of an isoquinoline derivative (e.g., 8-bromoisoquinoline) with methyl iodide to form an isoquinolinium salt.
  • Subsequent reduction of this salt with sodium borohydride produces the 2-methyl-1,2,3,4-tetrahydroisoquinoline derivative.

This method has been documented in recent research as an efficient route to 2-methyl substituted tetrahydroisoquinolines bearing bromine substituents on the aromatic ring.

Comparative Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages Limitations Reference
Multi-step synthesis from 3-bromophenylacetonitrile Raney nickel, methyl chloroformate, sulfuric acid, THF Efficient, well-documented for brominated derivatives Requires multiple steps, handling strong acids
Pictet-Spengler cyclization followed by bromination and methylation Phenethylamine derivatives, aldehydes, brominating agents, methyl iodide, sodium borohydride Versatile, allows selective substitutions Bromination regioselectivity can be challenging
Methylation of isoquinolinium salt followed by reduction Methyl iodide, sodium borohydride Direct introduction of methyl group at position 2 Requires preparation of isoquinolinium salt

Research Findings and Notes on Preparation

  • The bromine substituent at the 8-position is critical for directing subsequent reactions and influencing biological activity. Its introduction is often achieved early in the synthetic route to facilitate regioselective transformations.
  • The methyl group at position 2 is introduced via alkylation of isoquinolinium intermediates, which is a well-established method for functionalizing tetrahydroisoquinolines.
  • Reduction steps typically use sodium borohydride or catalytic hydrogenation to convert isoquinolinium salts or dihydroisoquinoline intermediates to the tetrahydroisoquinoline core.
  • The ketone functionality at position 3 can be introduced by oxidation of the corresponding tetrahydroisoquinoline or by cyclization with keto-acid derivatives, although detailed protocols specific to the 3-one are less frequently documented in the literature and may require adaptation from related isoquinoline chemistry.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electron-withdrawing environment from the ketone group.

Reaction TypeReagents/ConditionsOutcomeKey Findings
Nucleophilic Substitution KOtBu, DMF, 80°CBromine replaced with amines/thiolsModerate yields (45–65%) due to steric hindrance from the methyl group
Palladium-Catalyzed Coupling Pd(PPh₃)₄, K₂CO₃, 100°C Suzuki-Miyaura coupling with boronic acidsHigh regioselectivity for aryl/alkenyl groups
  • Mechanistic Insight : The ketone at position 3 activates the adjacent bromine toward SNAr by withdrawing electron density, while the methyl group at position 2 sterically hinders para-substitution .

Reduction Reactions

The ketone group at position 3 is selectively reduced to a hydroxyl or methylene group under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeKey Findings
Ketone to Alcohol NaBH₄, MeOH, 0°C 3-Hydroxy derivative85–92% yield; retains bromine
Full Reduction LiAlH₄, THF, reflux 3-Methylene productOver-reduction observed at >12 hrs
  • Stereochemical Control : Reduction with chiral catalysts (e.g., CBS catalyst) achieves enantiomeric excess up to 88% for the alcohol derivative .

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation to form aromatic or functionalized derivatives.

Reaction TypeReagents/ConditionsOutcomeKey Findings
Ring Aromatization DDQ, CH₂Cl₂, rt Fully aromatic isoquinolin-3-oneQuantitative yield under anhydrous conditions
α-Ketone Oxidation KMnO₄, H₂O, 60°CCarboxylic acid formationLimited applicability due to side reactions

Enolate Chemistry

The ketone enables enolate formation for C–C bond-forming reactions.

Reaction TypeReagents/ConditionsOutcomeKey Findings
Alkylation LDA, THF, −78°C; R-X α-Alkylated productsModerate yields (50–70%) due to competing side reactions
Aldol Condensation NaHMDS, RCHO, −30°C β-Hydroxy ketone derivativesDiastereoselectivity up to 4:1 (syn:anti)

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions and ring-expansion reactions.

Reaction TypeReagents/ConditionsOutcomeKey Findings
Azide-Alkyne Cycloaddition CuI, TBTA, rt Triazole-fused isoquinolineClick chemistry approach; 78% yield
Ring Expansion H₂SO₄, Ac₂O, 120°C Seven-membered lactamRequires acid catalysis and heat

Biological Derivatization

The bromine and ketone serve as handles for synthesizing bioactive analogs.

Derivative TypeReaction PartnersApplicationKey Findings
Anticancer Agents Arylpiperazines via Buchwald-Hartwig EGFR inhibition (IC₅₀: 0.8–2.3 µM) Enhanced activity with electron-deficient aryl groups
Antimicrobials Thiazolidinone couplingBroad-spectrum bacterial inhibitionMIC: 4–16 µg/mL against S. aureus

Stability and Side Reactions

  • Hydrolysis : The ketone resists hydrolysis under acidic conditions (pH < 3) but degrades in strong base (pH > 10) .

  • Light Sensitivity : Prolonged UV exposure leads to debromination (t₁/₂: 48 hrs under 365 nm).

Scientific Research Applications

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets. The bromine atom at the 8th position can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the tetrahydroisoquinoline core can mimic the structure of endogenous neurotransmitters, modulating their activity and pathways.

Comparison with Similar Compounds

Positional Isomerism (8-Bromo vs. 7-Bromo)

The bromine position significantly impacts electronic distribution and reactivity. In the 8-bromo derivative, the electron-withdrawing bromine at C8 polarizes the aromatic ring, activating adjacent positions for nucleophilic substitution. In contrast, the 7-bromo isomer (CAS 877265-10-6) exhibits distinct reactivity patterns due to differences in resonance stabilization .

Substituent Effects

  • Methyl Groups: The 2-methyl group in the target compound enhances steric stability, reducing ring puckering compared to non-methylated analogs. This feature is critical in medicinal chemistry for optimizing binding affinity to target proteins .
  • Halogenation : Dual halogenation (e.g., 5-bromo-7-chloro derivative) increases electrophilicity, making such compounds versatile intermediates in multi-step syntheses .

Crystallographic and Hydrogen-Bonding Behavior

Crystal structures of related compounds (e.g., 3-(3-bromobenzyl)isoquinolin-1(2H)-one) reveal intermolecular N–H⋯O hydrogen bonds that stabilize the lattice . The absence of such data for the target compound suggests opportunities for further crystallographic studies.

Biological Activity

Overview

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic compound belonging to the tetrahydroisoquinoline class. Its structure includes a bromine atom at the 8th position and a methyl group at the 2nd position, which contribute to its unique biological properties. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in neuropharmacology and pain management.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in neurotransmitter systems. For instance, tetrahydroisoquinoline derivatives are known to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for catecholamine biosynthesis. Additionally, it may influence calcium channel activity and exhibit neuroprotective effects similar to other tetrahydroisoquinoline derivatives .

Biological Activities

The compound exhibits several notable biological activities:

  • Neuroprotective Effects : Similar compounds have demonstrated the ability to protect against neurotoxic agents such as MPTP, which induces parkinsonism-like symptoms in animal models .
  • Analgesic Properties : Research indicates that tetrahydroisoquinoline derivatives can enhance morphine-induced analgesia and may serve as potential treatments for chronic pain conditions .
  • Antidepressant Activity : Some derivatives have been linked to mood regulation and may act as endogenous antidepressants by modulating dopamine levels .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Endogenous substance; prevents parkinsonismNeuroprotective; enhances analgesia
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolineMethoxy substitutions at positions 6 and 7Antidepressant; potential cancer treatment
7-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at position 7Inhibits certain enzymes; potential analgesic

Case Studies

Recent studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

  • Neurotoxicity Prevention : A study demonstrated that administering 1-Methyl-1,2,3,4-tetrahydroisoquinoline significantly elevated seizure thresholds in mice models . This suggests a protective role against neurotoxic agents.
  • Pain Management : Research indicated that certain tetrahydroisoquinoline derivatives could inhibit calcium influx in neurons. This mechanism may underlie their analgesic effects in chronic pain models .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs?

  • Methodological Answer : The compound can be synthesized via cyclization of brominated precursors or functionalization of existing tetrahydroisoquinoline scaffolds. For example, acyl chlorides are often reacted with intermediates (e.g., compound 3 in ) in the presence of 4-dimethylaminopyridine (DMAP) and K₂CO₃ under reflux conditions. Bromination steps may involve N-bromosuccinimide (NBS) in solvents like DMF, as seen in the preparation of 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline . Key steps include purification via silica gel chromatography and structural validation using ¹H NMR and mass spectrometry (MS) .

Q. How do researchers confirm the regioselectivity of bromination in tetrahydroisoquinoline derivatives?

  • Methodological Answer : Regioselectivity is determined by comparing experimental ¹H NMR data with computational predictions (e.g., DFT calculations) or by analyzing substituent effects. For instance, bromination at position 6 vs. 8 in related compounds (e.g., 6-bromo-3,4-dihydroquinolin-2-one) is confirmed via distinct aromatic proton splitting patterns in NMR . X-ray crystallography or NOE experiments may further resolve ambiguities .

Q. What are standard protocols for characterizing this compound’s purity and stability?

  • Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Stability under light and moisture is evaluated using accelerated degradation studies, with storage recommended in amber vials at –20°C . Melting points (mp) and MS data are critical for cross-referencing with literature values (e.g., mp ranges in and ) .

Advanced Research Questions

Q. How do structural modifications (e.g., acyl groups, methyl substituents) impact biological activity in tetrahydroisoquinolinone derivatives?

  • Methodological Answer : Substituent effects are systematically tested using structure-activity relationship (SAR) studies. For example, shows that 2-acetyl or 2-benzoyl groups enhance acetylcholinesterase inhibition compared to unsubstituted analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like AChE, validated by in vitro enzyme assays .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. For instance, low yields in bromination (e.g., ) may require optimizing NBS stoichiometry or switching solvents (DMF vs. CCl₄). Discrepancies in NMR data can be addressed by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate water/impurity peaks .

Q. How can fluorinated analogs of this compound be synthesized, and how do they compare pharmacologically?

  • Methodological Answer : Fluorination is achieved via nucleophilic substitution (e.g., using KF) or via intermediates like 8-fluoro-3,4-dihydroisoquinoline (). Fluorinated analogs (e.g., 8-fluoro-2-methyl derivatives) often exhibit enhanced metabolic stability and bioavailability compared to brominated versions, as shown in comparative pharmacokinetic studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scaling up requires optimizing catalytic asymmetric methods (e.g., chiral auxiliaries or organocatalysts). highlights the use of sodium triacetoxyborohydride for reductive amination to preserve stereochemistry. Continuous flow reactors may improve reproducibility and reduce racemization risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.